molecular formula C56H88Br2N2O2 B6591399 (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one CAS No. 1375101-06-6

(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one

Cat. No. B6591399
CAS RN: 1375101-06-6
M. Wt: 981.1 g/mol
InChI Key: IBVJZYTVOIAPRS-DBFBYELTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one is a useful research compound. Its molecular formula is C56H88Br2N2O2 and its molecular weight is 981.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indolinones and Cancer Therapy

Indolinones, like the one described, are part of the 2-indolinone scaffold, extensively studied for their potential in cancer therapy. These compounds have been synthesized for a wide range of molecular targets aiming to discover new drug leads. A review of patents from 2008 to 2014 highlighted the therapeutic applications of 2-indolinone derivatives in cancer treatment, indicating progress in designing selective derivatives with preclinical efficacy. This suggests that compounds with the indolinone core structure continue to be valuable tools in cancer research, offering a foundation for developing new clinical applications (Leoni et al., 2016).

Indole Synthesis in Drug Development

The chemical structure mentioned also relates to indole synthesis, a key area in drug development. Indole and its derivatives are foundational in creating drugs due to their ability to mimic peptide structures and bind reversibly to enzymes. This versatility has made indole-containing compounds a cornerstone in medicinal chemistry, with several such compounds making it to the market as antiviral agents and for other therapeutic applications. The extensive study into indole synthesis methods underscores the compound's importance in pharmaceuticals, pointing to the ongoing innovation in creating indole-based therapeutic agents (Taber & Tirunahari, 2011).

properties

IUPAC Name

(3E)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H88Br2N2O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-59-51-41-47(57)37-39-49(51)53(55(59)61)54-50-40-38-48(58)42-52(50)60(56(54)62)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3/b54-53+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJZYTVOIAPRS-DBFBYELTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H88Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

981.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one

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